molecular formula C15H19N5O5 B025885 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine CAS No. 108274-04-0

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

Katalognummer B025885
CAS-Nummer: 108274-04-0
Molekulargewicht: 349.34 g/mol
InChI-Schlüssel: HOEIPINIBKBXTJ-OYBGHCQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine, also known as RIFOXIMIN, is a synthetic antibiotic derived from rifamycin. It is a broad-spectrum antibiotic that inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. In

Wirkmechanismus

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. This prevents the enzyme from initiating transcription of bacterial genes, leading to inhibition of bacterial growth and replication. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is active against both growing and non-growing bacteria, making it an effective antibiotic for treating chronic infections.
Biochemical and Physiological Effects:
3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been shown to have low toxicity and is well-tolerated by most patients. It is not metabolized by the liver and is excreted unchanged in the feces, making it an ideal antibiotic for treating gastrointestinal infections. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is a potent antibiotic that is active against a wide range of bacteria. It is also stable in acidic environments, making it effective for treating infections in the gastrointestinal tract. However, 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is not effective against all bacterial species and may not be suitable for treating infections caused by multidrug-resistant bacteria.

Zukünftige Richtungen

There are several potential future directions for research on 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine. One area of interest is the development of new formulations of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine that can be used for the treatment of other types of infections, such as respiratory tract infections and skin infections. Another area of research is the development of combination therapies that include 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine and other antibiotics to improve the effectiveness of treatment. Additionally, further research is needed to understand the long-term effects of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine on the gut microbiome and to determine whether it can be used as a prophylactic treatment for recurrent Clostridium difficile-associated diarrhea.

Synthesemethoden

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is synthesized by the reaction of rifamycin SV with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the imidazo ring. The resulting compound is purified by column chromatography to obtain pure 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine.

Wissenschaftliche Forschungsanwendungen

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been studied for its potential use in the treatment of bacterial infections in the gastrointestinal tract, such as traveler's diarrhea and Clostridium difficile-associated diarrhea.

Eigenschaften

CAS-Nummer

108274-04-0

Produktname

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

Molekularformel

C15H19N5O5

Molekulargewicht

349.34 g/mol

IUPAC-Name

3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14?/m1/s1

InChI-Schlüssel

HOEIPINIBKBXTJ-OYBGHCQBSA-N

Isomerische SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)C

SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

Kanonische SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

Synonyme

3-ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine
7-methyl Y nucleoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.